molecular formula C16H15N3O3 B4859648 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide

Cat. No.: B4859648
M. Wt: 297.31 g/mol
InChI Key: PJEKHXKYZPVMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide is a compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, an oxadiazole ring, and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide typically involves the formation of the oxadiazole ring followed by the attachment of the furan and phenylbutanamide groups. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxadiazole ring . The resulting intermediate is then reacted with N-phenylbutanamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Purification techniques such as column chromatography or recrystallization are often employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Scientific Research Applications

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Similar structure but with a thiol group.

    5-Furan-2-yl-4H [1,2,4]triazole-3-thiol: Contains a triazole ring instead of an oxadiazole ring.

    2,5-Bis(5-aryl-1,3,4-oxadiazol-2-yl)furans: Features two oxadiazole rings attached to a furan ring

Uniqueness

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide is unique due to its specific combination of furan, oxadiazole, and phenylbutanamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-14(17-12-6-2-1-3-7-12)9-4-10-15-18-16(19-22-15)13-8-5-11-21-13/h1-3,5-8,11H,4,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEKHXKYZPVMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide
Reactant of Route 3
Reactant of Route 3
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide
Reactant of Route 4
Reactant of Route 4
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide
Reactant of Route 5
Reactant of Route 5
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide
Reactant of Route 6
Reactant of Route 6
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.